2-(Formylamino)benzoic acid
Overview
Description
N-Formylanthranilic acid, also known as 2-(formylamino)-benzoic acid or N-formylanthranilate, belongs to the class of organic compounds known as benzoic acids. These are organic Compounds containing a benzene ring which bears at least one carboxyl group. N-Formylanthranilic acid is slightly soluble (in water) and a weakly acidic compound (based on its pKa). Within the cell, N-formylanthranilic acid is primarily located in the cytoplasm. N-Formylanthranilic acid exists in all eukaryotes, ranging from yeast to humans. In humans, N-formylanthranilic acid is involved in the tryptophan metabolism pathway.
N-formylanthranilic acid is an amidobenzoic acid consisting of anthranilic acid carrying an N-formyl group. It derives from an anthranilic acid. It is a conjugate acid of a N-formylanthranilate.
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 2-(Formylamino)benzoic acid is the metabolism of the amino acid phenylalanine . It has been shown to have a possible therapeutic effect on autoimmune diseases .
Mode of Action
This compound interacts with its targets by reducing the production of cholesterol . It has been shown to inhibit copper-catalyzed oxidation of low-density lipoprotein-cholesterol (LDL-C) .
Biochemical Pathways
The compound affects the tryptophan metabolism pathway . This pathway is crucial for the biosynthesis of many important biomolecules. The compound’s action on this pathway can lead to downstream effects on various biological processes.
Pharmacokinetics
It is known that the compound is a metabolite of the amino acid phenylalanine , suggesting that it may be produced in the body during the metabolism of this amino acid. The impact of these properties on the compound’s bioavailability is currently unknown.
Result of Action
The molecular and cellular effects of this compound’s action include a reduction in the production of cholesterol . This can have various effects on the body, including potential therapeutic effects on autoimmune diseases .
Biochemical Analysis
Biochemical Properties
2-(Formylamino)benzoic acid interacts with various enzymes and proteins. It has been shown to inhibit the activity of 3-hydroxyanthranilic acid oxidoreductase, an enzyme that converts anthranilic acid into 3-hydroxyanthranilic acid . This interaction prevents the oxidation of low-density lipoprotein-cholesterol (LDL-C) .
Cellular Effects
This compound has a significant impact on cellular processes. It reduces the production of cholesterol, which can influence cell function . It has also been shown to have a possible therapeutic effect on autoimmune diseases .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and enzyme inhibition. It inhibits the activity of 3-hydroxyanthranilic acid oxidoreductase by binding to it .
Metabolic Pathways
This compound is involved in the metabolism of the amino acid phenylalanine . It can be converted into 2-aminobenzoic acid and formic acid, a process mediated by the enzyme kynurenine formamidase .
Properties
IUPAC Name |
2-formamidobenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO3/c10-5-9-7-4-2-1-3-6(7)8(11)12/h1-5H,(H,9,10)(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLLPDUXGHXIXIW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)NC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70187059 | |
Record name | N-Formylanthranilic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70187059 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Formylanthranilic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0004089 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
3342-77-6 | |
Record name | Formylanthranilic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3342-77-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Formylanthranilic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003342776 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3342-77-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=509050 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-Formylanthranilic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70187059 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-FORMYLANTHRANILIC ACID | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | N-FORMYLANTHRANILIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6670418F9K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Formylanthranilic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0004089 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Aside from Huanglian Jiedu Decoction, is 2-(Formylamino)benzoic acid associated with other biological processes?
A2: Yes, a separate study using UPLC-MS/MS based metabolomics analysis identified this compound playing a potential role in the developmental stage transition of the Orange Dead Leaf Butterfly (Kallima inachus), specifically from larva to pupa and pupa to adult. [] This suggests that the compound might be involved in broader metabolic processes beyond the specific context of Huanglian Jiedu Decoction.
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